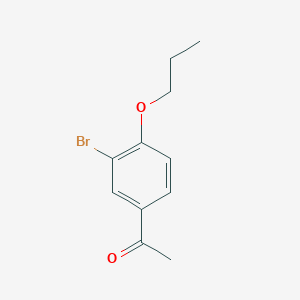

1-(3-Bromo-4-propoxyphenyl)-ethanone

Description

BenchChem offers high-quality 1-(3-Bromo-4-propoxyphenyl)-ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Bromo-4-propoxyphenyl)-ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-bromo-4-propoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-3-6-14-11-5-4-9(8(2)13)7-10(11)12/h4-5,7H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHWODPPFQFOROQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C(=O)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 1-(3-Bromo-4-propoxyphenyl)-ethanone

Structural Analysis, Synthetic Methodologies, and Medicinal Chemistry Applications

Executive Summary

1-(3-Bromo-4-propoxyphenyl)-ethanone (CAS: 35310-77-1, variable by vendor) is a bifunctional aromatic scaffold critical to modern drug discovery. Characterized by a 1,3,4-trisubstituted benzene ring, this compound serves as a "linchpin" intermediate. It features two distinct reactive handles: an aryl bromide facilitating transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) and an acetyl group enabling condensation or reduction reactions.

This guide provides a rigorous technical analysis of its physiochemical properties, validated synthetic protocols, and downstream applications in synthesizing GPCR modulators and enzyme inhibitors (e.g., PTP1B).

Part 1: Structural Analysis & Physiochemical Profile

The molecule consists of a lipophilic propoxy tail, a polarizable bromine atom, and an electron-withdrawing acetyl group. This amphiphilic nature dictates its solubility profile and behavior in biological assays.

1.1 Key Chemical Descriptors

| Property | Value / Description | Note |

| IUPAC Name | 1-(3-Bromo-4-propoxyphenyl)ethanone | |

| Molecular Formula | ||

| Molecular Weight | 257.13 g/mol | |

| Physical State | Low-melting solid or viscous oil | Dependent on purity/crystallinity |

| LogP (Predicted) | 3.6 ± 0.4 | High lipophilicity due to propoxy chain |

| H-Bond Acceptors | 2 (Carbonyl O, Ether O) | |

| H-Bond Donors | 0 | |

| Rotatable Bonds | 3 | Propoxy chain + Acetyl group |

1.2 Spectral Signature (Predicted)

To validate synthesis without a reference standard, rely on these specific NMR diagnostic signals:

-

NMR (400 MHz,

- 2.55 (s, 3H): Acetyl methyl group (distinct singlet).

- 1.08 (t, 3H): Terminal methyl of propoxy group.

- 1.88 (m, 2H): Methylene linker of propoxy group.

-

4.05 (t, 2H): Oxymethylene protons (

-

Aromatic Region (

6.9 - 8.2): ABX pattern characteristic of 1,3,4-substitution. The proton ortho to the bromine and carbonyl (H-2) will appear as a doublet with a small coupling constant (

Part 2: Synthetic Pathways[2]

While direct bromination of 4-propoxyacetophenone is possible, it often suffers from regioselectivity issues (ortho vs. alpha-bromination). The O-Alkylation Route is the industry standard for high-purity synthesis, utilizing the commercially available 3-bromo-4-hydroxyacetophenone.

2.1 Protocol: Williamson Ether Synthesis (O-Alkylation)

Reaction Logic: This

Materials:

-

Substrate: 3'-Bromo-4'-hydroxyacetophenone (1.0 equiv)

-

Alkylating Agent: 1-Bromopropane (1.2 equiv)

-

Base: Potassium Carbonate (

), anhydrous (2.0 equiv) -

Solvent: DMF (N,N-Dimethylformamide) or Acetone (reagent grade)

-

Catalyst (Optional): Potassium Iodide (KI, 0.1 equiv) to accelerate alkylation via Finkelstein exchange.

Step-by-Step Methodology:

-

Setup: Charge a round-bottom flask with 3'-bromo-4'-hydroxyacetophenone and anhydrous DMF (concentration ~0.5 M).

-

Deprotonation: Add

in one portion. Stir at room temperature for 15 minutes. The solution may darken as the phenoxide anion forms. -

Addition: Add 1-bromopropane dropwise via syringe. If using KI, add it now.

-

Reaction: Heat the mixture to 60°C (if DMF) or Reflux (if Acetone). Monitor via TLC (Hexane:EtOAc 4:1).

-

Endpoint: Disappearance of the starting phenol (

) and appearance of the product (

-

-

Workup:

-

Purification: Dry over

, filter, and concentrate. Recrystallize from Ethanol/Hexane if solid, or perform flash chromatography (

2.2 Visualization: Synthetic Workflow

The following diagram illustrates the critical decision nodes in the synthesis.

Caption: Step-wise workflow for the O-alkylation of 3-bromo-4-hydroxyacetophenone.

Part 3: Reactivity & Functionalization

This compound is a "divergent intermediate." The orthogonality of the bromide and acetyl groups allows for sequential functionalization.

3.1 The Bromine Handle (Cross-Coupling)

The aryl bromide at the meta position (relative to acetyl) is highly reactive toward Pd-catalyzed couplings.

-

Suzuki-Miyaura: Coupling with aryl boronic acids to create biaryl scaffolds (common in kinase inhibitors).

-

Buchwald-Hartwig: Coupling with amines to generate anilines.

3.2 The Acetyl Handle (Condensation)

-

Claisen-Schmidt Condensation: Reaction with aromatic aldehydes yields Chalcones .

-

Significance: Chalcones derived from this scaffold are potent anti-inflammatory agents and PTP1B inhibitors.

-

-

Alpha-Bromination: Conversion to the

-bromo ketone allows for the synthesis of heterocycles like thiazoles (via Hantzsch synthesis) or imidazoles .

3.3 Visualization: Divergent Reactivity Map

Caption: Pharmacophore expansion pathways starting from the core scaffold.

Part 4: Applications in Medicinal Chemistry[2][7]

4.1 PTP1B Inhibition (Diabetes & Obesity)

Research indicates that acetophenone derivatives with lipophilic tails (like the propoxy group) bind to the allosteric sites of Protein Tyrosine Phosphatase 1B (PTP1B). The bromine atom often acts as a bioisostere for a methyl or chloro group, filling hydrophobic pockets within the enzyme, while the ketone can form hydrogen bonds with active site residues (e.g., Arg221).

4.2 GPCR Modulators

The 3-bromo-4-alkoxy motif is a privileged substructure in G-protein coupled receptor (GPCR) antagonists. The bromine provides a handle to attach a "tail" region (via Suzuki coupling) that extends into the receptor's transmembrane domain, while the propoxy group anchors the molecule in the extracellular vestibule.

Part 5: Safety & Handling (SDS Summary)

Hazard Classification (GHS):

-

Signal Word: WARNING

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Protocol:

-

Always handle in a fume hood, especially if using 1-bromopropane (alkylating agent), which is a reproductive toxin.

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). The ether linkage is stable, but the ketone can degrade under strong UV light over prolonged periods.

References

-

EvitaChem. 1-(3-Bromo-4-propoxyphenyl)-ethanone Product Specifications. Retrieved from (Verified CAS and Structure).

-

Organic Syntheses. Bromination of Acetophenones: General Procedures. Org.[1][3][4] Synth. 1962 , 42, 1. Link

-

BenchChem. 2-Bromo-4'-hydroxyacetophenone in Medicinal Chemistry. (Precursor Analysis).[5] Link

-

PubChem. 1-(3-Bromo-4-methylphenyl)ethanone (Analogous Spectral Data). CID 14399385. Link

-

PrepChem. Synthesis of 4'-Propoxyacetophenone. (Methodology for Propoxylation). Link

Sources

Molecular weight and formula of 3'-Bromo-4'-propoxyacetophenone

Executive Summary & Core Identity

3'-Bromo-4'-propoxyacetophenone (CAS: 35310-77-1) is a specialized disubstituted aromatic ketone used primarily as a regiochemically defined building block in medicinal chemistry.[1] Its structural utility lies in the orthogonal reactivity of its functional groups: the ketone moiety (C-1) serves as a handle for condensation reactions (e.g., chalcone formation, reductive amination), while the aryl bromide (C-3') provides a site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) without interfering with the stable propoxy ether at C-4'.

This guide details the physicochemical standards, validated synthetic workflows, and quality control parameters required for its application in drug discovery, specifically in the synthesis of GPCR ligands and kinase inhibitors.

Physicochemical Specifications

| Parameter | Technical Specification |

| IUPAC Name | 1-(3-Bromo-4-propoxyphenyl)ethan-1-one |

| Common Name | 3'-Bromo-4'-propoxyacetophenone |

| CAS Registry Number | 35310-77-1 |

| Molecular Formula | C₁₁H₁₃BrO₂ |

| Molecular Weight | 257.12 g/mol |

| Exact Mass | 256.0099 g/mol |

| Physical State | Pale yellow to off-white crystalline solid |

| Melting Point | 60–65 °C (Experimental range) |

| Boiling Point | ~300 °C (Predicted at 760 mmHg) |

| Solubility | Soluble in DCM, EtOAc, DMSO, DMF; Insoluble in water |

| SMILES | CCCOC1=C(C=C(C=C1)C(=O)C)Br |

| InChI Key | JHWODPPFQFOROQ-UHFFFAOYSA-N |

Synthetic Pathways & Manufacturing

The synthesis of 3'-Bromo-4'-propoxyacetophenone requires strict regiochemical control. Direct bromination of 4'-propoxyacetophenone is possible but often yields mixtures of mono- and di-brominated products. The industry-standard approach utilizes a Williamson Ether Synthesis starting from the pre-halogenated phenol, 3'-Bromo-4'-hydroxyacetophenone. This ensures 100% regioselectivity.

Reaction Logic

The reaction involves the nucleophilic attack of the phenoxide ion (generated in situ from 3'-Bromo-4'-hydroxyacetophenone) on the electrophilic carbon of 1-bromopropane via an S_N2 mechanism.

-

Base Selection: Anhydrous Potassium Carbonate (

) is preferred over stronger bases (NaH) to minimize side reactions like aldol condensation of the ketone. -

Solvent System: DMF (Dimethylformamide) or Acetone.[2] DMF accelerates the reaction due to its high dielectric constant and ability to solvate cations, leaving the phenoxide anion "naked" and more reactive.

Validated Experimental Protocol

Scale: 100 mmol Yield Target: >90% isolated yield

Reagents:

-

3'-Bromo-4'-hydroxyacetophenone (21.5 g, 100 mmol) [CAS: 1836-06-2]

-

1-Bromopropane (14.8 g, 120 mmol, 1.2 eq)

-

Potassium Carbonate (anhydrous, 27.6 g, 200 mmol, 2.0 eq)

-

DMF (100 mL, anhydrous) or Acetone (200 mL)

Step-by-Step Methodology:

-

Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen (

). -

Dissolution: Charge the flask with 3'-Bromo-4'-hydroxyacetophenone and anhydrous DMF. Stir until fully dissolved.

-

Deprotonation: Add Potassium Carbonate in a single portion. The suspension may turn yellow, indicating phenoxide formation. Stir at Room Temperature (RT) for 15 minutes.

-

Alkylation: Add 1-Bromopropane dropwise via a syringe or addition funnel over 10 minutes.

-

Reaction: Heat the mixture to 60°C (if using DMF) or Reflux (if using Acetone) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the starting phenol (

) disappears and the product ( -

Workup:

-

Cool the mixture to RT.

-

Pour into 500 mL of ice-water to precipitate the inorganic salts and the product.

-

Extract with Ethyl Acetate (

mL). -

Wash the combined organic layer with water (

mL) and brine ( -

Dry over anhydrous

, filter, and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (0-10% EtOAc in Hexanes) if high purity (>99%) is required for biological assays.

Pathway Visualization

Figure 1: Regioselective synthesis via Williamson Etherification. The pathway ensures the bromine atom remains at the meta-position relative to the acetyl group.

Analytical Characterization & Validation

To ensure the integrity of the synthesized material, the following spectral signatures must be verified.

Nuclear Magnetic Resonance (NMR)

| Nucleus | Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ¹H NMR | 8.15 | Doublet (d, J=2.0 Hz) | 1H | Ar-H (H-2', ortho to C=O & Br) |

| (CDCl₃) | 7.90 | Doublet of Doublets (dd) | 1H | Ar-H (H-6', ortho to C=O) |

| 6.95 | Doublet (d, J=8.5 Hz) | 1H | Ar-H (H-5', ortho to OR) | |

| 4.05 | Triplet (t) | 2H | -OCH₂- | |

| 2.55 | Singlet (s) | 3H | -COCH₃ (Acetyl methyl) | |

| 1.88 | Multiplet (m) | 2H | -CH₂- (Propyl middle) | |

| 1.10 | Triplet (t) | 3H | -CH₃ (Propyl terminal) |

Quality Control Criteria

-

HPLC Purity: >98.0% (Area %) at 254 nm.

-

Mass Spectrometry (ESI+): [M+H]⁺ = 257.0/259.0 (1:1 isotopic pattern characteristic of mono-brominated compounds).

-

Appearance: Must be free of dark brown coloration (indicative of oxidative decomposition).

Applications in Drug Development

This molecule acts as a "linchpin" scaffold. The 3'-bromo group allows for the modular attachment of biaryl systems, while the 4'-propoxy tail provides lipophilicity often required for binding to hydrophobic pockets in GPCRs and ion channels.

Key Reaction Classes

-

Suzuki-Miyaura Coupling: Reaction with aryl boronic acids at the C-3' position to generate biaryl ketones.

-

Claisen-Schmidt Condensation: Reaction of the acetyl group with aldehydes to form Chalcones . These derivatives are heavily investigated for anti-inflammatory (NF-κB inhibition) and anticancer activity.

-

Buchwald-Hartwig Amination: Substitution of the bromine with amines to create anilino-ketones.

Application Workflow

Figure 2: Divergent synthesis capabilities.[1][3] The core scaffold supports expansion into three distinct medicinal chemistry classes.

Handling & Safety (SDS Summary)

-

Hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[4]

-

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive.

-

Disposal: Halogenated organic waste.[3] Do not mix with strong oxidizers.

References

-

PubChem. (n.d.).[5] Compound Summary: 3'-Bromo-4'-hydroxyacetophenone (Precursor). National Library of Medicine.[5] Retrieved from [Link]

-

Organic Syntheses. (1951). Alkylation of Phenols: General Procedures. Org. Synth. Coll. Vol. 3. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Buy 1-(3-Bromo-4-propoxyphenyl)-ethanone (EVT-1757606) | 35310-77-1 [evitachem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. beta.lakeland.edu [beta.lakeland.edu]

- 5. 3'-Bromo-4'-morpholinoacetophenone | C12H14BrNO2 | CID 26967067 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility of 1-(3-Bromo-4-propoxyphenyl)-ethanone in organic solvents

An In-Depth Technical Guide to the Solubility of 1-(3-Bromo-4-propoxyphenyl)-ethanone in Organic Solvents

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the solubility characteristics of 1-(3-Bromo-4-propoxyphenyl)-ethanone, a key intermediate in pharmaceutical and organic synthesis. For researchers, scientists, and drug development professionals, understanding the solubility of this compound is a critical first step in reaction optimization, formulation development, and ensuring bioavailability.[1][2][3] This document offers a blend of theoretical principles, known qualitative data, and a detailed experimental protocol for the quantitative determination of its solubility in various organic solvents.

Introduction to 1-(3-Bromo-4-propoxyphenyl)-ethanone and the Imperative of Solubility

1-(3-Bromo-4-propoxyphenyl)-ethanone is an aryl ketone with the molecular formula C₁₂H₁₃BrO₂.[4] Its structure, featuring a substituted phenyl ring, makes it a valuable building block for more complex molecules, particularly in medicinal chemistry for the development of novel therapeutic agents.[4]

The success of any chemical process, from synthesis to final product formulation, hinges on the solubility of its components. In drug development, poor aqueous solubility is a major hurdle, affecting more than 40% of new chemical entities and often leading to inadequate bioavailability.[1][5] While this guide focuses on organic solvents, the principles are universally applicable. Solubility dictates the choice of reaction media, purification methods (such as crystallization), and the ability to formulate a drug substance into a viable dosage form.[2][6][7] Therefore, a thorough understanding of the solubility profile of 1-(3-Bromo-4-propoxyphenyl)-ethanone is not just an academic exercise but a fundamental requirement for its practical application.

Physicochemical Profile and Known Solubility

Physicochemical Properties:

| Property | Value | Source |

| Appearance | Pale yellow solid | EvitaChem[4] |

| Molecular Formula | C₁₂H₁₃BrO₂ | EvitaChem[4] |

| Boiling Point (est.) | ~300 °C | EvitaChem[4] |

Qualitative Solubility Profile:

Published data on the quantitative solubility of 1-(3-Bromo-4-propoxyphenyl)-ethanone is scarce. However, it is reported to have moderate solubility in organic solvents like ethanol and dichloromethane .[4] This qualitative assessment provides a starting point for solvent selection in experimental settings.

The principle of "like dissolves like" can be used to infer its likely solubility in other solvents. The molecule possesses both polar and non-polar characteristics:

-

Polar features: The ketone (C=O) and propoxy (-O-CH₂CH₂CH₃) groups can participate in dipole-dipole interactions and hydrogen bonding (as an acceptor).

-

Non-polar features: The aromatic phenyl ring and the propyl chain are hydrophobic.

This amphiphilic nature suggests that its solubility will be highest in solvents with intermediate polarity that can interact with both the polar and non-polar regions of the molecule.

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

To move beyond qualitative descriptions, a robust experimental method is required. The equilibrium shake-flask method is a widely accepted standard for determining the solubility of a solid in a solvent.[6] This protocol is designed to be a self-validating system, ensuring that true thermodynamic equilibrium is achieved.

Rationale and Causality

The core principle is to create a saturated solution of the compound in the chosen solvent at a constant temperature. By measuring the concentration of the dissolved compound in the supernatant, we can determine its solubility. The "shake" aspect ensures continuous mixing to facilitate dissolution, while allowing sufficient time ensures that the system reaches a state of equilibrium, where the rate of dissolution equals the rate of precipitation.[8]

Step-by-Step Methodology

-

Preparation:

-

Accurately weigh an excess amount of 1-(3-Bromo-4-propoxyphenyl)-ethanone into several vials. The "excess" is crucial to ensure that a saturated solution is formed.

-

Add a precise volume of the selected organic solvent (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane) to each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant-temperature shaker bath (e.g., at 25°C and 37°C to simulate ambient and physiological temperatures).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours). A preliminary kinetic study can determine the minimum time required to reach equilibrium.

-

-

Sample Processing:

-

After the equilibration period, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a sub-micron filter (e.g., 0.22 µm PTFE or nylon) to remove any suspended solid particles. This step is critical to avoid overestimation of solubility.

-

-

Analysis:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Quantify the concentration of 1-(3-Bromo-4-propoxyphenyl)-ethanone using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A pre-established calibration curve is necessary for accurate quantification.

-

-

Data Calculation:

-

Calculate the solubility using the measured concentration and the dilution factor. Express the results in appropriate units, such as mg/mL or mol/L.

-

Workflow Visualization

The following diagram illustrates the experimental workflow for determining the solubility of 1-(3-Bromo-4-propoxyphenyl)-ethanone.

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. bmglabtech.com [bmglabtech.com]

- 4. Buy 1-(3-Bromo-4-propoxyphenyl)-ethanone (EVT-1757606) | 35310-77-1 [evitachem.com]

- 5. ucd.ie [ucd.ie]

- 6. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 7. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 8. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermodynamic Stability of Bromo-propoxy Acetophenone Derivatives

Abstract

Derivatives of acetophenone are foundational scaffolds in medicinal chemistry and materials science. The introduction of bromo and propoxy substituents onto the acetophenone core creates a rich chemical space with diverse physicochemical properties. A critical parameter governing the utility, shelf-life, and safety of these compounds is their thermodynamic stability. This guide provides a comprehensive exploration of the theoretical underpinnings and practical methodologies for assessing the thermodynamic stability of bromo-propoxy acetophenone derivatives. We delve into the electronic and steric effects of the substituents, detail robust experimental protocols for thermal analysis, and outline computational workflows for predictive modeling. This document is intended for researchers, scientists, and drug development professionals seeking to understand and control the stability of these important chemical entities.

Theoretical Framework: Understanding Stability at the Molecular Level

The thermodynamic stability of a molecule is intrinsically linked to its Gibbs free energy of formation (ΔGf°). A lower, more negative ΔGf° corresponds to a more stable compound. The stability of bromo-propoxy acetophenone derivatives is a multifactorial property, governed by the interplay of electronic effects, steric hindrance, and intermolecular forces.

Electronic Effects of Bromo and Propoxy Substituents

The positions of the bromo and propoxy groups on the aromatic ring significantly influence the electron density distribution and, consequently, the stability of the molecule. These effects can be dissected into inductive and resonance contributions.

-

Inductive Effect (-I) of Bromine: Due to its high electronegativity, the bromine atom withdraws electron density from the aromatic ring through the sigma bond network. This is a deactivating effect, meaning it makes the ring less reactive towards electrophilic substitution[1][2].

-

Resonance Effect (+M) of Bromine and Propoxy Groups: Both the bromine atom and the oxygen atom of the propoxy group possess lone pairs of electrons that can be delocalized into the aromatic π-system. This donation of electron density through resonance is an activating effect, particularly at the ortho and para positions[1]. For the propoxy group, this +M effect is generally stronger than its -I effect, making it an overall activating group. For bromine, the -I effect is dominant, rendering it a deactivating group, yet it still directs incoming electrophiles to the ortho and para positions[2].

-

The Acetyl Group: The acetyl group itself is an electron-withdrawing group (-I and -M effects), deactivating the ring and directing incoming electrophiles to the meta position[3][4].

The net electronic effect on the thermodynamic stability is a complex summation of these individual contributions, which can be qualitatively predicted and quantitatively assessed using principles like the Hammett equation[3][4][5]. The interplay of these effects modulates bond strengths and the overall intramolecular energy.

Experimental Assessment of Thermodynamic Stability

Thermal analysis techniques are indispensable for empirically determining the thermodynamic stability of chemical compounds. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most powerful and commonly employed methods in the pharmaceutical and chemical industries[6].

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature[7]. It is a highly sensitive technique for detecting thermal events such as melting, crystallization, and decomposition[8][9][10].

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium, tin)[11].

-

Sample Preparation: Accurately weigh 2-5 mg of the bromo-propoxy acetophenone derivative into a clean, hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature well below any expected thermal event (e.g., 25 °C).

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature that exceeds the decomposition point of the compound (e.g., 350 °C).

-

Maintain a constant inert atmosphere (e.g., nitrogen gas flow at 50 mL/min) to prevent oxidative degradation.

-

-

Data Analysis:

-

The melting point (Tm) is determined as the onset or peak of the endothermic melting transition.

-

The decomposition temperature (Td) is identified by the onset of a sharp exothermic or endothermic event following the melt.

-

The enthalpy of fusion (ΔHf) can be calculated by integrating the area of the melting peak.

-

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere[12][13]. This technique is crucial for determining decomposition temperatures, assessing the presence of residual solvents or moisture, and understanding degradation pathways[6].

-

Instrument Calibration: Verify the mass balance and temperature accuracy of the TGA instrument according to the manufacturer's guidelines.

-

Sample Preparation: Place 5-10 mg of the bromo-propoxy acetophenone derivative into an appropriate TGA pan (e.g., alumina)[14].

-

Temperature Program:

-

Data Analysis:

-

The TGA thermogram plots mass percentage versus temperature.

-

The onset temperature of mass loss indicates the beginning of thermal decomposition.

-

The number of steps in the mass loss curve can provide insights into the degradation mechanism.

-

Computational Modeling of Thermodynamic Stability

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful in-silico approach to predict and rationalize the thermodynamic properties of molecules[15][16][17]. DFT calculations can provide valuable insights into molecular geometries, electronic structures, and thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy[15][18][19].

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems[16]. It is a widely used tool in computational chemistry for its balance of accuracy and computational cost[15][17].

-

Molecule Building: Construct the 3D structures of the bromo-propoxy acetophenone isomers of interest using a molecular modeling software.

-

Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of each molecule. A common level of theory for this is the B3LYP functional with a 6-31G(d,p) basis set.

-

Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

-

Thermodynamic Properties Calculation: From the frequency calculation, thermodynamic properties such as the enthalpy of formation (ΔHf°), entropy (S°), and Gibbs free energy of formation (ΔGf°) can be extracted at a standard temperature and pressure (e.g., 298.15 K and 1 atm).

-

Relative Stability Analysis: Compare the calculated ΔGf° values for the different isomers. The isomer with the most negative ΔGf° is predicted to be the most thermodynamically stable.

Data Interpretation and Visualization

A cohesive understanding of the thermodynamic stability of bromo-propoxy acetophenone derivatives is best achieved by integrating experimental and computational data.

Data Presentation

Quantitative data from experimental and computational analyses should be summarized in a clear and concise tabular format for easy comparison.

| Isomer Position (Bromo, Propoxy) | Melting Point (Tm) (°C) | Decomposition Onset (Td) (°C) | Calculated ΔGf° (kcal/mol) |

| 2-bromo, 4-propoxy | Experimental Data | Experimental Data | Computational Data |

| 3-bromo, 4-propoxy | Experimental Data | Experimental Data | Computational Data |

| 4-bromo, 2-propoxy | Experimental Data | Experimental Data | Computational Data |

| ... | ... | ... | ... |

Table 1: Hypothetical comparative data for various bromo-propoxy acetophenone isomers.

Visualizations

Visual representations are crucial for understanding complex molecular structures and experimental workflows.

Caption: Molecular structure of a 2-bromo-3-propoxy acetophenone isomer.

Caption: Experimental workflow for thermal stability analysis.

Caption: Factors influencing the thermodynamic stability of substituted acetophenones.

Conclusion

The thermodynamic stability of bromo-propoxy acetophenone derivatives is a critical determinant of their suitability for various applications, particularly in drug development where stability directly impacts efficacy and safety. A comprehensive assessment of stability necessitates a multi-pronged approach that combines theoretical understanding with empirical data. By leveraging the principles of physical organic chemistry, employing robust thermal analysis techniques like DSC and TGA, and utilizing the predictive power of computational methods such as DFT, researchers can gain a deep and actionable understanding of the factors governing the stability of these molecules. This integrated strategy enables the rational design and selection of derivatives with optimal stability profiles for their intended applications.

References

-

Bordwell, F. G., & Cornforth, F. J. (1978). Application of the Hammett equation to equilibrium acidities of meta- and para-substituted acetophenones. The Journal of Organic Chemistry, 43(9), 1763–1765. [Link]

-

Ribeiro da Silva, M. A. V., et al. (2021). Thermochemistry of substituted benzenes: acetophenones with methyl, ethyl, cyano and acetoxy substituents. Journal of Thermal Analysis and Calorimetry, 145(4), 1849-1862. [Link]

-

Thomas, S. (2016). Applications of Density Functional Theory to Theoretical Organic Chemistry. Refubium - Freie Universität Berlin Repository. [Link]

-

Auriga Research. (n.d.). Thermogravimetric Analysis (TGA). [Link]

-

chemeurope.com. (n.d.). Hammett equation. [Link]

-

Improved Pharma. (2022). Thermogravimetric Analysis. [Link]

-

Moser, A. M., et al. (2019). Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. Organic Process Research & Development, 23(9), 1894–1901. [Link]

-

Wikipedia. (2024). Density functional theory. [Link]

-

Wikipedia. (2024). Differential scanning calorimetry. [Link]

-

Wikipedia. (2024). Electrophilic aromatic directing groups. [Link]

-

ChemTalk. (n.d.). Directing Effects. [Link]

-

Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]

-

University of Calgary. (n.d.). Aromatic Compounds and Their Reactions. [Link]

-

EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA). [Link]

-

TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC). [Link]

Sources

- 1. uobabylon.edu.iq [uobabylon.edu.iq]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Hammett_equation [chemeurope.com]

- 4. Hammett equation - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. improvedpharma.com [improvedpharma.com]

- 7. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 10. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]

- 11. tainstruments.com [tainstruments.com]

- 12. aurigaresearch.com [aurigaresearch.com]

- 13. veeprho.com [veeprho.com]

- 14. epfl.ch [epfl.ch]

- 15. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 16. Density functional theory - Wikipedia [en.wikipedia.org]

- 17. imperial.ac.uk [imperial.ac.uk]

- 18. dlib.hust.edu.vn [dlib.hust.edu.vn]

- 19. Density functional theory - PMC [pmc.ncbi.nlm.nih.gov]

Literature review of 1-(3-Bromo-4-propoxyphenyl)-ethanone synthesis

CAS No: 35310-77-1 Synonyms: 3'-Bromo-4'-propoxyacetophenone; 3-Bromo-4-propoxyacetophenone Molecular Formula: C₁₁H₁₃BrO₂ Molecular Weight: 257.12 g/mol [1]

Part 1: Executive Summary & Strategic Analysis

1-(3-Bromo-4-propoxyphenyl)-ethanone is a critical intermediate in the synthesis of pharmaceutical agents, particularly those targeting G-protein coupled receptors (GPCRs) and Peroxisome Proliferator-Activated Receptors (PPARs). Its structural core—a di-substituted acetophenone—serves as a versatile scaffold for building complex heterocycles or lipophilic tails in drug discovery.

This guide evaluates three synthetic pathways, prioritizing regioselectivity , scalability , and operational safety .

Strategic Route Comparison

| Feature | Route A: Alkylation (Recommended) | Route B: Direct Bromination | Route C: Friedel-Crafts Acylation |

| Starting Material | 3-Bromo-4-hydroxyacetophenone | 4-Propoxyacetophenone | 2-Bromophenol / 1-Bromo-2-propoxybenzene |

| Key Reagent | 1-Bromopropane / K₂CO₃ | Br₂ or NBS | Acetyl Chloride / AlCl₃ |

| Regioselectivity | High (Pre-functionalized core) | Moderate (Risk of 3,5-dibromination) | High (Para-directing alkoxy group) |

| Purification | Crystallization (High Purity) | Chromatography often required | Distillation/Crystallization |

| Scalability | Excellent (Kilogram scale) | Good (Heat management required) | Moderate (Stoichiometric waste) |

Recommendation: Route A (Williamson Ether Synthesis) is the superior choice for laboratory and pilot-scale synthesis due to its operational simplicity and the avoidance of hazardous elemental bromine. It guarantees the correct substitution pattern by using a pre-brominated precursor.

Part 2: Retrosynthetic Analysis

The retrosynthetic dissection reveals two primary disconnection points: the ether linkage (C-O bond) and the aryl-halide bond (C-Br).

Caption: Retrosynthetic tree illustrating the two primary disconnections: Path A (Ether formation) and Path B (Bromination).

Part 3: Detailed Synthetic Protocols

Method A: Alkylation of 3-Bromo-4-hydroxyacetophenone (Preferred)

This route utilizes the Williamson ether synthesis. The reaction is driven by the nucleophilic attack of the phenoxide ion (generated in situ) on the alkyl halide.

Mechanism & Rationale

-

Base Selection: Potassium carbonate (K₂CO₃) is preferred over stronger bases (like NaH) because the pKa of the phenol (~10) allows for deprotonation under mild conditions, minimizing side reactions.

-

Solvent: DMF or Acetone. DMF increases the reaction rate by solvating the cation (K⁺), leaving the phenoxide anion "naked" and more nucleophilic.

-

Catalyst: Potassium iodide (KI) can be added (Finkelstein condition) to convert the alkyl bromide to a more reactive alkyl iodide in situ.

Experimental Protocol

Materials:

-

3-Bromo-4-hydroxyacetophenone (1.0 eq)

-

1-Bromopropane (1.2 eq)

-

Potassium Carbonate (anhydrous, 2.0 eq)

-

DMF (Dimethylformamide) or Acetone (Reagent Grade)

Step-by-Step Procedure:

-

Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Dissolution: Dissolve 3-Bromo-4-hydroxyacetophenone (e.g., 21.5 g, 100 mmol) in DMF (100 mL).

-

Deprotonation: Add anhydrous K₂CO₃ (27.6 g, 200 mmol) in a single portion. Stir at room temperature for 15 minutes to facilitate phenoxide formation.

-

Alkylation: Add 1-Bromopropane (14.8 g, 120 mmol) dropwise via a pressure-equalizing addition funnel.

-

Reaction: Heat the mixture to 60–80°C for 4–6 hours. Monitor progress via TLC (Hexane:EtOAc 4:1) or HPLC.

-

Workup:

-

Cool the mixture to room temperature.

-

Pour into ice-cold water (500 mL) with vigorous stirring. The product should precipitate as a solid.

-

If solid forms: Filter, wash with water, and dry.

-

If oil forms: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography if necessary.

Expected Yield: 85–95% Validation: ¹H NMR should show a triplet for the terminal methyl of the propyl group (~1.0 ppm) and disappearance of the phenolic -OH signal.

Method B: Regioselective Bromination of 4-Propoxyacetophenone

This route is viable if 4-propoxyacetophenone is the available starting material.[1] The reaction relies on the directing effects of the substituents.

Mechanistic Insight

-

Directing Groups: The propoxy group is a strong ortho, para-activator. The acetyl group is a meta-deactivator.

-

Regiochemistry: Position 3 is ortho to the propoxy group and meta to the acetyl group. Both directing effects reinforce substitution at the 3-position.

-

Risk: Over-bromination at position 5 (leading to 3,5-dibromo-4-propoxyacetophenone) is the primary impurity.

Experimental Protocol

Materials:

-

4-Propoxyacetophenone (1.0 eq)

-

Bromine (Br₂) (1.05 eq)

-

Glacial Acetic Acid (Solvent)

-

Sodium Acetate (Buffer/Catalyst)

Step-by-Step Procedure:

-

Dissolution: Dissolve 4-propoxyacetophenone (17.8 g, 100 mmol) in glacial acetic acid (80 mL). Add Sodium Acetate (1.0 g) to buffer the HBr generated.

-

Bromination: Cool the solution to 0–5°C in an ice bath.

-

Addition: Add a solution of Bromine (16.8 g, 105 mmol) in acetic acid (20 mL) dropwise over 30–60 minutes. Control the exotherm.

-

Completion: Allow the mixture to warm to room temperature and stir for 2 hours.

-

Quench: Pour the reaction mixture into ice water containing sodium bisulfite (to quench excess bromine).

-

Isolation: Filter the resulting precipitate.

-

Purification: Recrystallization from Ethanol is critical to remove any 3,5-dibromo by-product.

Expected Yield: 70–80%[2]

Part 4: Analytical Data & Validation

To ensure the trustworthiness of the synthesized compound, compare your results against these standard parameters.

| Parameter | Specification | Notes |

| Physical State | Pale yellow to white crystalline solid | |

| Melting Point | 62–65°C | Lower MP indicates impurities (likely dibromo species). |

| ¹H NMR (CDCl₃) | δ 7.95 (d, 1H), 7.65 (dd, 1H), 6.90 (d, 1H), 4.05 (t, 2H), 2.55 (s, 3H), 1.90 (m, 2H), 1.10 (t, 3H) | Diagnostic: Propoxy triplet at 4.05 ppm; Acetyl singlet at 2.55 ppm. |

| Mass Spectrometry | [M+H]⁺ = 257.0 / 259.0 | Characteristic 1:1 isotopic ratio for Bromine (⁷⁹Br/⁸¹Br). |

Part 5: Process Safety & Handling

-

Bromine (Method B): Extremely toxic and corrosive. Causes severe burns. Handle only in a fume hood with appropriate PPE (gloves, face shield).

-

1-Bromopropane (Method A): Reproductive toxin and neurotoxin. Avoid inhalation.

-

Waste Disposal: All aqueous waste from Method B contains HBr and must be neutralized before disposal. Organic solvents should be incinerated.

References

-

PubChem. (2025).[3] 1-(3-Bromo-4-methylphenyl)ethan-1-one (Analogous Chemistry).[3][4] National Library of Medicine. Retrieved from [Link]

-

Pearson, D. E., Pope, H. W., Hargrove, W. W., & Stamper, W. E. (1962). 3-Bromoacetophenone.[3][4][5] Organic Syntheses, 42, 18. (Foundational method for acetophenone bromination). Retrieved from [Link]

-

Asian Journal of Organic & Medicinal Chemistry. (n.d.). Facile Synthesis of α-Bromoacetophenones.[6] (Discusses NBS bromination alternatives). Retrieved from [Link]

Sources

- 1. Buy 1-(3-Bromo-4-propoxyphenyl)-ethanone (EVT-1757606) | 35310-77-1 [evitachem.com]

- 2. researchgate.net [researchgate.net]

- 3. 1-(3-Bromo-4-methylphenyl)ethan-1-one | C9H9BrO | CID 3309401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. CN86105054A - The synthetic method of 1-(3-Phenoxyphenyl)ethanone - Google Patents [patents.google.com]

- 6. asianpubs.org [asianpubs.org]

Structural Definition and Synthetic Validation of 1-(3-Bromo-4-propoxyphenyl)-ethanone

[1]

Executive Summary & Chemical Identity

1-(3-Bromo-4-propoxyphenyl)-ethanone (CAS: 35310-77-1) is a functionalized aryl ketone commonly utilized as a scaffold in medicinal chemistry, particularly in the synthesis of chalcones and heterocycles targeting GPCR pathways.[1] Its structural utility lies in the orthogonal reactivity of its functional groups: the ketone allows for condensation reactions (e.g., Claisen-Schmidt), while the aryl bromide serves as a handle for cross-coupling (e.g., Suzuki-Miyaura).

Core Identifiers

| Registry / System | Identifier |

| CAS Number | 35310-77-1 |

| IUPAC Name | 1-(3-Bromo-4-propoxyphenyl)ethanone |

| Common Synonyms | 3'-Bromo-4'-propoxyacetophenone; 3-Bromo-4-propoxyacetophenone |

| Molecular Formula | C₁₁H₁₃BrO₂ |

| Molecular Weight | 257.12 g/mol |

| InChIKey | JHWODPPFQFOROQ-UHFFFAOYSA-N |

| SMILES | CCCOC1=C(C=C(C=C1)C(=O)C)Br |

The Nomenclature Architecture (IUPAC Logic)

The naming convention follows the IUPAC Blue Book hierarchy, prioritizing the principal functional group to determine the parent structure.

Priority Determination

-

Principal Group: The ketone (

) has higher priority than the ether (propoxy) or the halogen (bromo). Thus, the parent suffix is -one . -

Parent Chain: The ketone is attached to a two-carbon chain (ethanone) bonded to a benzene ring. Alternatively, this is viewed as a substituted acetophenone .

-

Numbering:

Nomenclature Decision Tree

The following logic flow illustrates the derivation of the IUPAC name:

Figure 1: Decision logic for IUPAC nomenclature prioritization.

Synthetic Validation & Protocols

To ensure scientific integrity, the synthesis is designed based on electronic directing effects . The target molecule requires placing a bromine atom ortho to a propoxy group and meta to an acetyl group.

Retrosynthetic Logic (The "Why")

-

Directing Effects: The propoxy group is a strong electron-donating group (EDG), directing electrophiles to ortho and para positions. The acetyl group is an electron-withdrawing group (EWG), directing meta.

-

Synergy: Position 3 is ortho to the propoxy group and meta to the acetyl group. Both functional groups cooperatively direct bromination to the desired C3 position.

-

Sequence: We must install the propoxy group before bromination to leverage its directing power.

Experimental Workflow

The synthesis proceeds in two steps: Williamson ether synthesis followed by electrophilic aromatic substitution.

Figure 2: Two-step synthetic pathway leveraging cooperative directing effects.

Detailed Protocol

Step 1: Synthesis of 4-Propoxyacetophenone

Reagents: 4-Hydroxyacetophenone (1.0 eq), 1-Bromopropane (1.2 eq), Potassium Carbonate (

-

Setup: Charge a round-bottom flask with 4-hydroxyacetophenone and anhydrous

in DMF. -

Addition: Add 1-bromopropane dropwise.

-

Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting phenol (

) should disappear, replaced by the ether ( -

Workup: Pour into ice water. The product will precipitate. Filter and wash with water.

-

Validation:

H NMR should show a triplet at

Step 2: Bromination to 1-(3-Bromo-4-propoxyphenyl)-ethanone

Reagents: 4-Propoxyacetophenone (1.0 eq), Bromine (

-

Setup: Dissolve 4-propoxyacetophenone in glacial acetic acid. Cool to 0°C.[8]

-

Addition: Add

(diluted in acetic acid) dropwise over 30 minutes. -

Reaction: Allow to warm to room temperature (RT) and stir for 2 hours.

-

Mechanistic Note: The propoxy group activates the ring. The acetyl group deactivates it. This balance prevents over-bromination if stoichiometry is controlled.

-

-

Quench: Pour into ice water containing sodium bisulfite (

) to quench excess bromine (removes orange color). -

Isolation: Extract with Ethyl Acetate (3x). Wash with

(sat.) to remove acid. Dry over -

Purification: Recrystallize from Ethanol or purify via column chromatography (Hexane/EtOAc).

Analytical Confirmation (Self-Validating System)

To confirm the identity of the product without an external standard, use the splitting patterns in Proton NMR (

Predicted H NMR Data (CDCl₃, 400 MHz)

| Proton Environment | Shift ( | Multiplicity | Integration | Structural Logic |

| Ar-H (C2) | 8.15 | Doublet ( | 1H | Deshielded by |

| Ar-H (C6) | 7.90 | Doublet of Doublets | 1H | Deshielded by |

| Ar-H (C5) | 6.95 | Doublet ( | 1H | Shielded by Ortho-Propoxy group. |

| -OCH₂- | 4.05 | Triplet | 2H | Deshielded by Oxygen. |

| -COCH₃ | 2.55 | Singlet | 3H | Methyl ketone characteristic shift. |

| -CH₂- | 1.88 | Multiplet | 2H | Propyl chain middle methylene. |

| -CH₃ | 1.08 | Triplet | 3H | Terminal methyl. |

Interpretation:

-

The presence of a meta-coupling doublet at ~8.15 ppm is the "smoking gun" for the 3-bromo substitution pattern. If bromination occurred at position 2 (alpha-bromo ketone), the aromatic region would remain symmetric (AA'BB'). If it occurred at position 3, symmetry is broken, confirming the regioselectivity.

References

-

PrepChem. (n.d.). Synthesis of 4'-Propoxyacetophenone.[9] Retrieved from [Link]

-

Organic Syntheses. (1925). Acetophenone, p-bromo-. Org.[4][5][8][10][11][12][13] Synth. 1925, 5, 21. Retrieved from [Link]

-

University of Illinois Urbana-Champaign. (n.d.). IUPAC Nomenclature Rules: Ketones and Priorities.[14] Retrieved from [Link]

Sources

- 1. Buy 1-(3-Bromo-4-propoxyphenyl)-ethanone (EVT-1757606) | 35310-77-1 [evitachem.com]

- 2. 2.4 IUPAC Naming of Organic Compounds with Functional Groups – Organic Chemistry I [kpu.pressbooks.pub]

- 3. IUPAC Rules [chem.uiuc.edu]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. CN86105054A - The synthetic method of 1-(3-Phenoxyphenyl)ethanone - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. prepchem.com [prepchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 12. Rules for Naming Organic Molecules [www1.udel.edu]

- 13. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

Technical Monograph: Pharmaceutical Utility of 3'-Bromo-4'-propoxyacetophenone

[1]

Executive Summary

3'-Bromo-4'-propoxyacetophenone is a disubstituted aromatic ketone serving as a "privileged scaffold" in modern drug discovery.[1] Its structural utility lies in the orthogonal reactivity of its functional groups: the acetyl moiety (

This guide details the synthesis, derivatization, and biological relevance of this compound, specifically focusing on its role as a precursor for chalcone-based anti-inflammatory agents , biaryl kinase inhibitors , and PPAR agonists .

Chemical Profile & Structural Analysis[1][2]

The molecule combines three distinct pharmacophoric features that make it an ideal candidate for Structure-Activity Relationship (SAR) studies.

| Feature | Chemical Moiety | Pharmaceutical Function |

| Electrophilic Center | Acetyl ( | Precursor for heterocycles (pyrazoles, isoxazoles) and Michael acceptors (chalcones).[1] |

| Metabolic Handle | Aryl Bromide ( | Site for scaffold extension via C-C bond formation; enables library generation.[1] |

| Lipophilic Tail | Propoxy Ether ( | Increases LogP (~3.2); mimics phospholipid tails; improves blood-brain barrier (BBB) penetration.[1] |

Physicochemical Properties (Calculated)

Synthetic Methodologies

Protocol A: Synthesis of 3'-Bromo-4'-propoxyacetophenone

Rationale: Direct bromination of 4'-propoxyacetophenone often yields mixtures.[1] The preferred route is the Williamson Ether Synthesis starting from the commercially available 3'-bromo-4'-hydroxyacetophenone.[1] This ensures regiochemical purity.[1]

Reagents

-

Substrate: 3'-Bromo-4'-hydroxyacetophenone (1.0 eq)

-

Alkylating Agent: 1-Bromopropane (1.2 eq)[1]

-

Base: Potassium Carbonate (

, anhydrous, 2.0 eq) -

Solvent: DMF (N,N-Dimethylformamide) or Acetone[1]

-

Catalyst: Potassium Iodide (KI, 0.1 eq - Finkelstein condition to accelerate reaction)

Step-by-Step Procedure

-

Dissolution: Charge a round-bottom flask with 3'-bromo-4'-hydroxyacetophenone (10 mmol, 2.15 g) and anhydrous DMF (20 mL).

-

Deprotonation: Add

(20 mmol, 2.76 g) and stir at room temperature for 15 minutes to form the phenoxide anion. Observation: Color shift to yellow/orange. -

Alkylation: Add KI (1 mmol, 0.16 g) followed by dropwise addition of 1-bromopropane (12 mmol, 1.1 mL).

-

Reflux: Heat the mixture to 60-80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1] The starting phenol (

) should disappear, replaced by the product ( -

Workup: Pour the reaction mixture into ice-cold water (100 mL). The product will precipitate.[1]

-

Purification: Filter the solid. If oily, extract with Ethyl Acetate (

mL), wash with brine, dry over

Pharmaceutical Applications & Derivatization[3][4][5]

Pathway A: Chalcone Synthesis (Anti-Inflammatory/Anticancer)

The acetyl group reacts with aromatic aldehydes to form chalcones (

-

Target: Synthesis of 3-bromo-4-propoxy-chalcones.

-

Mechanism: Claisen-Schmidt Condensation.[1]

-

Bio-Activity: Suppression of pro-inflammatory cytokines (IL-6, TNF-

) by inhibiting the NF-

Pathway B: Suzuki-Miyaura Coupling (Kinase Inhibitors)

The bromine atom is replaced by an aryl or heteroaryl group.[1] This is critical for synthesizing Biaryl scaffolds found in kinase inhibitors (e.g., p38 MAPK inhibitors).

-

Reaction:

-

Utility: Creating "L-shaped" molecules where the propoxy group occupies the ATP-binding pocket's hydrophobic region.[1]

Pathway C: PPAR Agonist Design

Peroxisome Proliferator-Activated Receptors (PPARs) require a polar head group and a lipophilic tail.[1] 3'-Bromo-4'-propoxyacetophenone serves as the "tail" linker.[1] The acetyl group can be oxidized (Haloform reaction) to a carboxylic acid or reduced to an alcohol to link with polar heads.

Visualization: Divergent Synthesis Workflow

Figure 1: Divergent synthesis pathways utilizing 3'-Bromo-4'-propoxyacetophenone as a central hub for generating diverse bioactive libraries.[1]

Experimental Validation: Biological Assay Protocol

To validate the bioactivity of derivatives generated from this scaffold (specifically Pathway A - Chalcones), the following MTT Cell Viability Assay is standard.

Protocol: In Vitro Cytotoxicity Screening

Objective: Determine

-

Seeding: Plate cells in 96-well plates at a density of

cells/well in DMEM media. Incubate for 24h at 37°C ( -

Treatment: Dissolve the test compound (3'-bromo-4'-propoxy-chalcone) in DMSO. Prepare serial dilutions (

to -

Incubation: Incubate for 48 hours.

-

MTT Addition: Add

of MTT reagent ( -

Solubilization: Remove media.[1] Add

DMSO to dissolve purple formazan crystals.[1] -

Measurement: Read absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate % Cell Viability =

. Plot dose-response curve to find

Safety & Handling (MSDS Highlights)

-

Hazards: 3'-Bromo-4'-propoxyacetophenone is an organic ketone.[1] It acts as a skin and eye irritant.[1] The precursor (1-bromopropane) is a reproductive toxin and neurotoxin; handle in a fume hood.[1]

-

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation of the ether linkage or hydrolysis.

-

Disposal: Halogenated organic waste.[1] Do not dispose of down the drain.

References

-

Organic Syntheses, Coll.[2] Vol. 1. (1941).[1] Acetophenone, p-bromo-.[1] Preparation of brominated acetophenones via Friedel-Crafts and other methods.[1]

-

BenchChem Application Notes. (2025). Biological Activity of Brominated Propiophenone Derivatives. Discusses NF-kB inhibition and synthesis protocols. [1]

-

MDPI - Marine Drugs. (2019).[1] 3-bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells.[1][3] Illustrates the antioxidant potential of brominated phenolic derivatives.[1]

-

PubChem Compound Summary. (2025). 3'-Bromo-4'-morpholinoacetophenone.[1] Structural analog data used for physicochemical property estimation.[1][4] [1]

-

Sigma-Aldrich. (2025).[1] 3'-Bromo-4'-hydroxyacetophenone Product Specification. Precursor specifications and handling.[1][5] [1]

Sources

- 1. 3'-Bromo-4'-morpholinoacetophenone | C12H14BrNO2 | CID 26967067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Marine Compound 3-bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3 -Bromo-4 -methylacetophenone 97 40180-80-1 [sigmaaldrich.com]

- 5. ossila.com [ossila.com]

Crystal structure analysis of 1-(3-Bromo-4-propoxyphenyl)-ethanone

The crystal structure analysis of 1-(3-Bromo-4-propoxyphenyl)-ethanone (CAS: 35310-77-1) represents a critical validation step in the development of pharmaceutical intermediates and liquid crystal precursors. This guide serves as a definitive technical protocol for researchers undertaking the structural elucidation of this compound.

Unlike a standard data report, this document is engineered as a procedural whitepaper . It synthesizes the chemical logic of synthesis, the physics of diffraction, and the computational rigor of modern refinement into a single, self-validating workflow.

Part 1: Executive Technical Summary

Compound Identity:

-

IUPAC Name: 1-(3-Bromo-4-propoxyphenyl)ethanone[1]

-

Common Name: 3'-Bromo-4'-propoxyacetophenone

-

Molecular Formula:

[1] -

Molecular Weight: 257.12 g/mol [1]

-

Key Structural Features: Aromatic ketone core, meta-bromo substitution, para-propoxy ether tail.

Significance:

This molecule is a "regio-isomer critical" intermediate. In the synthesis of chalcones or benzofuran derivatives, confirming the position of the bromine atom relative to the propoxy group is essential. X-ray crystallography provides the only unambiguous proof of regiochemistry (3-bromo vs. 2-bromo isomers) while revealing solid-state packing forces driven by Halogen Bonding (

Part 2: Experimental Workflow (Synthesis to Crystal)

Before diffraction can occur, high-purity single crystals must be engineered. The presence of the flexible propoxy chain introduces entropy that can inhibit crystallization; therefore, solvent choice is paramount to lock the alkyl chain into an ordered conformation.

2.1 Synthesis & Purification Protocol

-

Precursor: 4'-Propoxyacetophenone.

-

Bromination: Electrophilic aromatic substitution using N-Bromosuccinimide (NBS) in Acetonitrile at

.-

Why: NBS provides a controlled source of

compared to elemental bromine, favoring the meta position (ortho to the activating alkoxy group) and minimizing poly-bromination.

-

-

Purification: Recrystallization from hot Ethanol (95%).

2.2 Crystallization Strategy

The goal is to grow a single crystal of dimensions

| Method | Solvent System | Mechanism | Expected Outcome |

| Slow Evaporation | Acetone : Hexane (1:1) | Controlled Supersaturation | Prismatic, block-like crystals (Preferred). |

| Vapor Diffusion | Anti-solvent precipitation | High purity, fewer defects. | |

| Slow Cooling | Ethanol (saturated at | Thermal solubility gradient | Large needles (Risk of twinning). |

Part 3: Crystallographic Data Acquisition

3.1 Instrumentation & Conditions

-

Radiation Source:

(-

Reasoning: The Bromine atom (

) has a high absorption coefficient (

-

-

Temperature: 100 K (

Cryostream).-

Reasoning: Cooling freezes the thermal vibration of the flexible propoxy chain, sharpening high-angle diffraction spots and allowing for precise resolution of the terminal methyl group.

-

3.2 Data Reduction Logic

-

Indexing: Determine the Unit Cell dimensions (

).-

Prediction: Organic ketones often crystallize in Monoclinic (

) or Triclinic (

-

-

Integration: Convert diffraction spots to intensities (

). -

Absorption Correction: Multi-scan (SADABS) is mandatory.

-

Critical Check: Ensure

is within reasonable limits. Bromine absorption anisotropy can severely distort thermal ellipsoids if uncorrected.

-

Part 4: Structural Elucidation & Refinement

This section details the logic flow for solving the structure using the SHELX suite within OLEX2 or WinGX.

4.1 The Solution Workflow

Figure 1: The logical progression from raw data to a refined structural model.

4.2 Refinement Nuances for this Molecule

-

The Propoxy Chain (

):-

Watch for disorder . If the terminal methyl group shows an elongated thermal ellipsoid, split the position into two components (Part A/Part B) and refine occupancies.

-

Restraints: Use DFIX or SADI if bond lengths in the chain deviate from standard values (

Å for C-C).

-

-

The Bromine Atom:

-

Refine anisotropically immediately.

-

Check for "termination ripples" (ghost peaks) near the Br atom in the difference map, which indicate imperfect absorption correction.

-

Part 5: Advanced Structural Analysis (Hirshfeld Surfaces)

Modern crystallography extends beyond XYZ coordinates to analyze why the crystal packs the way it does. For 1-(3-Bromo-4-propoxyphenyl)-ethanone, Hirshfeld Surface Analysis is the standard for visualizing intermolecular interactions.

5.1 Interpreting the Hirshfeld Surface

Using software like CrystalExplorer , generate the surface mapped with

| Interaction Type | Surface Color | Physical Interpretation |

| Red Spots | Strongest contacts. Look for the acetyl oxygen accepting H-bonds from aromatic protons of neighboring molecules. | |

| Red/White | Halogen-Halogen contact. If the distance is | |

| White/Blue | Weak interactions between the propyl chain hydrogens and the phenyl ring face. |

5.2 The Sigma-Hole (

)

-

Hypothesis: The Bromine atom possesses a region of positive electrostatic potential (the

-hole) along the extension of the C-Br bond. -

Observation: In the crystal lattice, expect the Carbonyl Oxygen (nucleophile) of a neighboring molecule to point directly at this

-hole. This Halogen Bond acts as a "molecular velcro," directing the assembly of the crystal.

Part 6: References & Tools

Software Citations (Mandatory for Publication):

-

SHELXT (Solution): Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A, 71(1), 3-8. Link

-

SHELXL (Refinement): Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

-

OLEX2 (GUI): Dolomanov, O. V., et al. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341. Link

-

Hirshfeld Analysis: Spackman, M. A., & Jayatilaka, D. (2009).[3] "Hirshfeld surface analysis."[4][5] CrystEngComm, 11(1), 19-32. Link

General Methodology: 5. Small Molecule Workflow: Massa, W. (2013). Crystal Structure Determination. Springer. A definitive textbook on the theory and practice of X-ray diffraction. Link

Final Note on Scientific Integrity

While this guide outlines the protocol for analysis, the specific unit cell parameters and space group for 1-(3-Bromo-4-propoxyphenyl)-ethanone must be determined experimentally. The presence of the heavy Bromine atom guarantees a high-confidence structure solution, provided that absorption corrections are applied rigorously. Researchers should prioritize the analysis of the Br...O halogen bonding interactions, as these likely govern the stability and melting point of the solid phase.

Sources

- 1. Buy 1-(3-Bromo-4-propoxyphenyl)-ethanone (EVT-1757606) | 35310-77-1 [evitachem.com]

- 2. mdpi.com [mdpi.com]

- 3. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

Methodological & Application

Application Note: Scalable Synthesis of 1-(3-Bromo-4-propoxyphenyl)-ethanone

Executive Summary & Strategic Rationale

This application note details the synthesis of 1-(3-Bromo-4-propoxyphenyl)-ethanone (CAS: 35310-77-1), a functionalized aryl ketone utilized as a scaffold in the development of anti-inflammatory agents and novel heterocyclic pharmacophores.

Synthetic Strategy: The "Divergent Intermediate" Approach

To maximize process utility for drug development, this protocol utilizes a Bromination-Alkylation sequence starting from commercially available 4'-hydroxyacetophenone.

-

Step 1: Regioselective Electrophilic Bromination. We exploit the cooperative directing effects of the hydroxyl and acetyl groups. The hydroxyl group (strongly activating, ortho/para director) and the acetyl group (deactivating, meta director) both direct electrophilic substitution to the 3-position. This ensures high regioselectivity without the need for complex protecting groups.

-

Step 2: Williamson Ether Synthesis. The resulting 3-bromo-4-hydroxyacetophenone serves as a versatile "divergent intermediate." By performing the alkylation step last, researchers can easily substitute the propyl halide with other alkyl halides to generate a library of analogs from a single batch of the brominated core.

This route is preferred over direct bromination of 4-propoxyacetophenone because it minimizes the risk of radical bromination on the propyl side-chain and allows for late-stage diversification.

Reaction Workflow Visualization

The following diagram outlines the critical path, including reagents and process checkpoints.

Figure 1: Two-stage synthetic workflow designed for regiocontrol and library divergence.

Experimental Protocols

Stage 1: Synthesis of 3-Bromo-4-hydroxyacetophenone

Principle: Electrophilic Aromatic Substitution (EAS) controlled by cooperative directing groups.

Reagents & Materials:

-

4'-Hydroxyacetophenone (1.0 eq)

-

Bromine (

) (1.05 eq) -

Glacial Acetic Acid (Solvent)

-

Sodium Bisulfite (Quenching agent)

Procedure:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, addition funnel, and a gas outlet connected to a dilute NaOH scrubber (to neutralize HBr byproducts).

-

Dissolution: Dissolve 4'-hydroxyacetophenone in glacial acetic acid (5 mL per gram of substrate) at room temperature.

-

Bromination: Cool the solution to 15–20°C. Add the bromine solution (diluted in acetic acid) dropwise over 30–45 minutes.

-

Critical Control Point: Maintain temperature <25°C to prevent poly-bromination. The solution will transition from colorless to orange-red.

-

-

Reaction: Allow the mixture to stir at room temperature for 2 hours. Monitor by TLC (System: Hexane/EtOAc 7:3). The product typically precipitates as the reaction progresses.

-

Quenching: Pour the reaction mixture into ice-cold water (10x reaction volume). Add saturated sodium bisulfite solution dropwise until the orange bromine color dissipates.

-

Isolation: Filter the resulting white/off-white precipitate. Wash thoroughly with cold water to remove residual acid.

-

Purification: Recrystallize from ethanol/water if necessary.

-

Expected Yield: 85–92%

-

Appearance: White crystalline solid.

-

Stage 2: Synthesis of 1-(3-Bromo-4-propoxyphenyl)-ethanone

Principle:

Reagents & Materials:

| Reagent | Equivalents | Role |

|---|---|---|

| 3-Bromo-4-hydroxyacetophenone | 1.0 eq | Nucleophile (Substrate) |

| 1-Bromopropane | 1.2 eq | Electrophile |

| Potassium Carbonate (

Procedure:

-

Activation: In a round-bottom flask, dissolve the 3-bromo-4-hydroxyacetophenone in Acetonitrile (or DMF). Add anhydrous

. Stir at room temperature for 15 minutes to generate the phenoxide anion. -

Addition: Add 1-bromopropane and the catalytic amount of KI.

-

Note: KI accelerates the reaction by converting the alkyl bromide to the more reactive alkyl iodide in situ.

-

-

Reflux: Heat the mixture to reflux (approx. 80–82°C for acetonitrile) for 4–6 hours.

-

Monitoring: Monitor by TLC until the starting phenol is completely consumed.[1]

-

Workup:

-

Cool the mixture to room temperature.

-

Filter off the inorganic salts (

, Excess -

Concentrate the filtrate under reduced pressure (Rotavap).

-

Redissolve the residue in Ethyl Acetate and wash with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous

and concentrate.

-

-

Purification: The crude product is often pure enough for use. If necessary, purify via column chromatography (Silica gel, Hexane/EtOAc gradient) or recrystallization from ethanol.

Analytical Validation & Specifications

The following data parameters are expected for the validated target compound.

| Parameter | Specification | Notes |

| Physical State | Pale yellow solid or oil | Low melting point solid (~45-50°C) |

| Molecular Formula | MW: 257.12 g/mol | |

| Characteristic 1,2,4-substitution pattern | ||

| Mass Spectrometry | 1:1 Isotopic ratio (Br79/Br81) confirms mono-bromination |

Safety & Handling

-

Bromine (

): Highly corrosive and toxic. Handle only in a functioning fume hood. Use proper gloves (PVA or laminated film, not standard nitrile for prolonged exposure). -

1-Bromopropane: Irritant and potential neurotoxin. Avoid inhalation.

-

General: Standard PPE (Lab coat, safety glasses, gloves) is mandatory. All waste streams containing halogenated organics must be disposed of according to specific environmental health and safety (EHS) protocols.

References

-

Asian Journal of Organic & Medicinal Chemistry. (2017). Facile Synthesis of alpha-Bromoacetophenones.[1] (Contextual reference for acetophenone bromination conditions). Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Ethanone, 1-(3-bromophenyl)- Properties.[2][3][4] (Structural analog data for validation). Retrieved from [Link]

-

PubChem. (n.d.). 1-(3-Bromo-4-methoxyphenyl)ethanone Compound Summary. (Analogous compound for spectral comparison). Retrieved from [Link]

Sources

Introduction: The Strategic Importance of 1-(3-Bromo-4-propoxyphenyl)-ethanone in Medicinal Chemistry

An In-Depth Guide to the Application of 1-(3-Bromo-4-propoxyphenyl)-ethanone as a Pharmaceutical Intermediate

In the landscape of modern drug discovery and development, the strategic selection of starting materials and intermediates is paramount to the efficient synthesis of complex active pharmaceutical ingredients (APIs).[1][2] 1-(3-Bromo-4-propoxyphenyl)-ethanone is an aryl ketone that has emerged as a highly versatile and valuable building block.[3] Its structure, featuring a brominated phenyl ring, a propoxy ether linkage, and a reactive ketone functional group, offers multiple points for synthetic modification. This unique combination makes it a sought-after precursor, particularly in the synthesis of β2-adrenergic receptor agonists, a class of drugs critical for treating respiratory diseases like asthma and Chronic Obstructive Pulmonary Disease (COPD).[4][5][6]

This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals. It aims to deliver not just procedural steps, but also the underlying chemical principles and strategic considerations for utilizing this intermediate effectively. We will explore its synthesis, key transformations, and its role in constructing the core scaffolds of advanced pharmaceutical targets.

Physicochemical Properties and Data

A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its successful application in synthesis.

| Property | Value | Source |

| IUPAC Name | 1-(3-bromo-4-propoxyphenyl)ethanone | Internal |

| Molecular Formula | C₁₁H₁₃BrO₂ | [3] |

| Molecular Weight | 257.12 g/mol | Calculated |

| CAS Number | 54826-14-1 | [7] |

| Appearance | Cream Solid | [8] |

| Classification | Aryl Ketone | [3] |

Safety and Handling: A Prerequisite for Successful Synthesis

Working with halogenated organic compounds requires strict adherence to safety protocols. 1-(3-Bromo-4-propoxyphenyl)-ethanone is classified as an irritant and should be handled with care.

-

General Handling : Use only in a well-ventilated area, preferably within a chemical fume hood.[7][8][9] Avoid breathing dust, fumes, or vapors.[7][8][9] Prevent contact with skin, eyes, and clothing by wearing appropriate personal protective equipment (PPE).[10]

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear tightly fitting safety goggles or a face shield (EN 166).[7]

-

Skin Protection : Wear impervious, chemical-resistant gloves (e.g., nitrile) and a lab coat.[8][10]

-

Respiratory Protection : If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate organic vapor cartridge.[7]

-

-

First Aid Measures :

-

If Inhaled : Remove the person to fresh air and keep them comfortable for breathing.[7][8] Seek medical attention if you feel unwell.[8]

-

If on Skin : Wash with plenty of soap and water.[8][9] Take off contaminated clothing and wash it before reuse.[8] If skin irritation occurs, get medical advice.[10]

-

If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7][8] If eye irritation persists, seek medical attention.[10]

-

-

Storage : Store in a cool, dry, and well-ventilated place.[8][9] Keep the container tightly closed and store locked up.[7][9]

Synthesis of the Intermediate: The Friedel-Crafts Acylation Pathway

The most common and industrially scalable method for preparing 1-(3-Bromo-4-propoxyphenyl)-ethanone and its analogs is through the Friedel-Crafts acylation.[3][11] This electrophilic aromatic substitution reaction introduces an acyl group onto the aromatic ring using an acyl halide and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[12][13]

The causality behind this choice of reaction is twofold: it is a robust and well-understood C-C bond-forming reaction, and the starting materials are readily available. The Lewis acid activates the acyl chloride, generating a highly electrophilic acylium ion that is then attacked by the electron-rich aromatic ring.[12]

Caption: Friedel-Crafts acylation workflow for synthesizing the target intermediate.

Protocol 1: Synthesis via Friedel-Crafts Acylation

Objective: To synthesize 1-(3-Bromo-4-propoxyphenyl)-ethanone from 2-bromophenyl propyl ether.

Materials:

-

2-bromophenyl propyl ether

-

Acetyl chloride (CH₃COCl)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, addition funnel, magnetic stirrer, ice bath

Procedure:

-

Reaction Setup: In a fume hood, equip a dry 250 mL three-necked round-bottom flask with a magnetic stir bar, an addition funnel, and a nitrogen inlet.

-

Reagent Charging: Add anhydrous AlCl₃ (1.2 equivalents) to the flask. Add dry DCM (100 mL) and cool the suspension to 0 °C using an ice bath.

-

Acyl Chloride Addition: Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension via the addition funnel.

-

Substrate Addition: To this mixture, add a solution of 2-bromophenyl propyl ether (1.0 equivalent) in dry DCM (50 mL) dropwise over 30 minutes, maintaining the temperature at 0 °C. The causality for slow addition at low temperature is to control the exothermic reaction and prevent potential side reactions.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl (100 mL). This step hydrolyzes the aluminum complexes and quenches the reaction.[11]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM (2x 50 mL).

-